molecular formula C14H14N2O4S B2662784 N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 896680-16-3

N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2662784
CAS No.: 896680-16-3
M. Wt: 306.34
InChI Key: JLYATUUOXNOFSS-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-ethoxybenzo[d]thiazole with appropriate dioxine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit the cyclooxygenase (COX) enzymes, reducing inflammation .

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole moiety fused with a dioxine ring. Its molecular formula is C12H13N3O3SC_{12}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 265.31 g/mol. The presence of the ethoxy group at the 4-position of the benzothiazole ring contributes to its biological activity and physicochemical properties.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.015 µg/mL
This compoundEscherichia coli0.030 µg/mL

These results suggest that the compound is more effective than traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown selective cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HeLa (cervical)12.7Cisplatin (21.5)
MDA-MB-361 (breast)15.0Cisplatin (21.5)

The compound induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways, indicating its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in bacterial replication and cancer cell proliferation. For example, it has been shown to inhibit topoisomerase IV in bacterial cells without affecting human topoisomerase II, which highlights its selectivity .

Case Studies

A notable case study involved testing the compound's efficacy in vivo using animal models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline solutions.

Case Study Summary

Study Design: Mice with induced tumors were treated with varying doses of this compound.

Findings:

  • Tumor size reduction was observed in a dose-dependent manner.
  • No significant toxicity was reported at therapeutic doses.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-19-9-4-3-5-11-12(9)15-14(21-11)16-13(17)10-8-18-6-7-20-10/h3-5,8H,2,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYATUUOXNOFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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